molecular formula C7H4ClFO B041661 4-Fluorobenzoyl chloride CAS No. 403-43-0

4-Fluorobenzoyl chloride

Cat. No.: B041661
CAS No.: 403-43-0
M. Wt: 158.56 g/mol
InChI Key: CZKLEJHVLCMVQR-UHFFFAOYSA-N
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Description

4-Fluorobenzoyl chloride: is an organic compound with the molecular formula C7H4ClFO . It is a clear, colorless to light yellow liquid that is used as an intermediate in organic synthesis. This compound is known for its reactivity and is commonly used in the preparation of various chemical products, including pharmaceuticals and agrochemicals .

Mechanism of Action

Target of Action

4-Fluorobenzoyl chloride is a chemical compound used in organic synthesis, particularly in the synthesis of fluorinated poly(aryl ether ketone)s

Mode of Action

The primary mode of action of this compound is through the Friedel-Crafts acylation reaction . In this reaction, this compound acts as an acylating agent, introducing an acyl group (RCO-) into other molecules. The chlorine atom in the compound is a good leaving group, which makes the carbon of the carbonyl group highly electrophilic and susceptible to nucleophilic attack.

Biochemical Pathways

For example, it undergoes Friedel-Crafts acylation reaction with 2,6-dimethylnaphthalene to give 1,5-bis(4-fluorobenzoyl)-2,6-dimethylnaphthalene .

Result of Action

The result of this compound’s action is the formation of new compounds through acylation reactions. The specific products depend on the reactants used in the synthesis. For instance, it can react with 2,6-dimethylnaphthalene to produce 1,5-bis(4-fluorobenzoyl)-2,6-dimethylnaphthalene .

Action Environment

The action of this compound is influenced by various environmental factors. It is sensitive to moisture and can react with water to produce hydrochloric acid . Therefore, it should be handled under an inert atmosphere and stored in a cool, dry place . It is also sensitive to heat and can decompose when heated, producing toxic fumes . Therefore, it should be handled with care, using appropriate personal protective equipment and under well-ventilated conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Fluorobenzoyl chloride can be synthesized through several methods. One common method involves the reaction of 4-fluorobenzoic acid with thionyl chloride . The reaction proceeds as follows:

C7H5FO2+SOCl2C7H4ClFO+SO2+HClC_7H_5FO_2 + SOCl_2 \rightarrow C_7H_4ClFO + SO_2 + HCl C7​H5​FO2​+SOCl2​→C7​H4​ClFO+SO2​+HCl

This reaction is typically carried out under reflux conditions, and the resulting product is purified by distillation .

Industrial Production Methods: In industrial settings, this compound can be produced by the chlorination of 4-fluorotoluene followed by hydrolysis. The process involves the following steps:

Chemical Reactions Analysis

Types of Reactions: 4-Fluorobenzoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Fluorobenzoyl chloride is widely used in scientific research and industrial applications, including:

Comparison with Similar Compounds

  • 4-Chlorobenzoyl chloride
  • 2-Fluorobenzoyl chloride
  • 4-Methoxybenzoyl chloride
  • 4-Bromobenzoyl chloride

Comparison: 4-Fluorobenzoyl chloride is unique due to the presence of the fluorine atom, which imparts distinct electronic properties. This makes it more reactive in certain chemical reactions compared to its analogs, such as 4-chlorobenzoyl chloride and 4-methoxybenzoyl chloride .

Properties

IUPAC Name

4-fluorobenzoyl chloride
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InChI

InChI=1S/C7H4ClFO/c8-7(10)5-1-3-6(9)4-2-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

CZKLEJHVLCMVQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H4ClFO
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DSSTOX Substance ID

DTXSID5059953
Record name Benzoyl chloride, 4-fluoro-
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Molecular Weight

158.56 g/mol
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Physical Description

Colorless liquid with a pungent odor; mp = 10-12 deg C; [Alfa Aesar MSDS]
Record name 4-Fluorobenzoyl chloride
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CAS No.

403-43-0
Record name 4-Fluorobenzoyl chloride
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Record name 4-fluorobenzoyl chloride
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Synthesis routes and methods I

Procedure details

To a solution of 4-fluorobenzoic acid (5.0 g. 35.7 mmol) in dichloroethane (50 mL) was added oxalyl chloride (5.6 g, 44.6 mmol) drop wise. The reaction was stirred for 16 h. The excess oxalyl chloride and solvent were removed under reduced pressure. The residue was chased with benzene to give the desired product (5.4 g, 96%).
Quantity
5 g
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reactant
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5.6 g
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50 mL
Type
solvent
Reaction Step One
Yield
96%

Synthesis routes and methods II

Procedure details

This object is achieved by a process for the preparation of 3-chloro-4-fluorobenzoyl chloride. It comprises reacting 4-fluorobenzaldehyde with a chlorinating agent in the presence of a free-radical initiator in the presence or absence of a solvent at from −20 to 200° C. to give 4-fluorobenzoyl chloride, and reacting the 4-fluorobenzoyl chloride with a chlorinating agent in the presence of a chlorination catalyst in the presence or absence of a solvent at from −20 to 200° C. to give 3-chloro-4-fluorobenzoyl chloride.
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Synthesis routes and methods III

Procedure details

10 g of azobis(isobutyronitrile) are added, with stirring, to 620 g of 4-fluorobenzaldehyde (5 mol tel quel, purity >99 GC[a/a]) under protective gas in a 1 l four-necked flask. The mixture is then heated to an internal temperature of 60° C. and, over the course of 7.5 hours, a total of 354 g of chlorine are introduced. The chlorine is added in an amount of 15 liters per hour. Unreacted chlorine is then blown out with nitrogen, and the reaction mixture is cooled to room temperature. The progress of the reaction is monitored using gas-chromatographic analysis (GC).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
620 g
Type
reactant
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Quantity
354 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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